2-6-Capreomycin IA - 62639-89-8

2-6-Capreomycin IA

Catalog Number: EVT-1478006
CAS Number: 62639-89-8
Molecular Formula: C19H32N12O7
Molecular Weight: 540.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,6-Diaminopimelic acid-containing Capreomycin IA (CMN IA) is a cyclic peptide antibiotic belonging to the tuberactinomycin family. [] It is produced by the bacterium Streptomyces capreolus A250. [, ] CMN IA is one of four structurally related cyclic peptides that collectively make up the antibiotic capreomycin, which is used clinically to treat multidrug-resistant tuberculosis (MDR-TB). [, ]

Synthesis Analysis

CMN IA is naturally produced through a non-ribosomal peptide synthetase (NRPS) mechanism in S. capreolus. [, ] The cyclic pentapeptide core is assembled by two NRPSs, CmnA and CmnB, with CmnA activating the first two amino acids and CmnB activating the remaining three. [] Interestingly, the β-lysine moiety, a distinguishing feature of CMN IA and IB, is incorporated concurrently with cyclic pentapeptide assembly by the NRPS machinery. [] This is in contrast to the traditional view that β-lysine is added post-assembly. []

Molecular Structure Analysis

The structure of CMN IA is characterized by a cyclic pentapeptide core with a distinctive β-lysine side chain. [] The core consists of a ureido linkage between a modified tyrosine residue and 2,3-diaminopropionic acid. [, ] Other amino acids in the core include two units of 2,6-diaminopimelic acid and a serine residue. [, ]

Mechanism of Action

CMN IA, as part of the capreomycin complex, exerts its antibiotic effect by inhibiting protein synthesis in susceptible bacteria, primarily Mycobacterium tuberculosis. [, ] While the precise mechanism remains to be fully elucidated, it is believed to bind to the ribosome, specifically to the 16S rRNA of the 30S ribosomal subunit. [] This binding interferes with the proper decoding of mRNA, ultimately halting protein synthesis and leading to bacterial cell death. []

Physical and Chemical Properties Analysis

CMN IA is a water-soluble peptide antibiotic. [] Specific physical properties such as melting point, boiling point, and spectroscopic data are not readily available in the reviewed literature.

Capreomycin IB

  • Relevance: Capreomycin IB is structurally related to 2,6-Capreomycin IA in that they share a nearly identical cyclic pentapeptide core. [] The primary structural difference lies in the presence of an L-alanine moiety in Capreomycin IB at a position where Capreomycin IA contains an L-serine moiety. [] Both compounds are members of the tuberactinomycin family of antibiotics and are produced by nonribosomal peptide synthetases (NRPSs). []

Viomycin

  • Compound Description: Viomycin is a cyclic peptide antibiotic produced by Streptomyces vinaceus. [] Like capreomycin IA, it targets the ribosome to inhibit protein synthesis. []
  • Relevance: Viomycin is structurally related to 2,6-Capreomycin IA through their shared cyclic pentapeptide core structure. [] Despite differences in the appendages attached to the core, their biosynthetic pathways show significant similarities. [] Both compounds are synthesized by NRPSs that exhibit variations in their mechanisms of action, highlighting the plasticity of these enzymatic assembly lines in producing related but distinct molecules. []

Tuberactinamine A

  • Compound Description: Tuberactinamine A is a biosynthetic precursor to viomycin. [] It is a cyclic pentapeptide lacking the β-lysine moiety present in viomycin.
  • Relevance: Tuberactinamine A is structurally related to 2,6-Capreomycin IA through the shared cyclic pentapeptide core, which forms the foundation for both antibiotics. [] The study of tuberactinamine A's role in viomycin biosynthesis provides insights into the stepwise assembly and modification processes involved in the formation of these complex molecules.

Kanamycin

  • Compound Description: Kanamycin is an aminoglycoside antibiotic used to treat bacterial infections, including tuberculosis. [, ] Like capreomycin, it exerts its antibacterial effect by inhibiting protein synthesis.

Amikacin

  • Compound Description: Amikacin is a semi-synthetic aminoglycoside antibiotic used to treat a variety of bacterial infections, including MDR-TB. [] It is a potent broad-spectrum antibiotic that is often reserved for infections resistant to other aminoglycosides. []
  • Relevance: Amikacin, though structurally different from 2,6-Capreomycin IA, is grouped in the same category of second-line injectable drugs for MDR-TB treatment. [] Studies highlight its superior efficacy compared to kanamycin and capreomycin when used according to drug susceptibility test results. []

Streptomycin

  • Compound Description: Streptomycin is an aminoglycoside antibiotic and the first-line drug discovered for the treatment of tuberculosis. [] Despite its effectiveness, resistance to streptomycin is a growing problem, particularly in MDR-TB cases. []
  • Relevance: While structurally dissimilar to 2,6-Capreomycin IA, streptomycin falls under the same clinical classification as a second-line injectable drug for MDR-TB. [] Importantly, research suggests that streptomycin, along with amikacin, demonstrates better treatment outcomes compared to kanamycin or capreomycin for MDR-TB when used based on drug susceptibility testing. []

Arbekacin

  • Compound Description: Arbekacin is a semi-synthetic aminoglycoside antibiotic. []
  • Relevance: While structurally distinct from 2,6-Capreomycin IA, understanding arbekacin's interaction with APH(2″)-Ia—an aminoglycoside-modifying enzyme—offers insights into the mechanisms of antibiotic resistance. [] A study revealed that a clinically observed arbekacin-resistant mutant of APH(2″)-Ia, containing an altered aminoglycoside binding site, could accommodate N1-substituted aminoglycosides like arbekacin, thereby potentially broadening the resistance spectrum of the enzyme. []

Lividomycin A

  • Compound Description: Lividomycin A is an aminoglycoside antibiotic. []
  • Relevance: Although structurally different from 2,6-Capreomycin IA, lividomycin A plays a critical role in understanding the substrate specificity and plasticity of APH(2″)-Ia. [] Research demonstrates that despite its unique structure with substitutions in the standard aminoglycoside architecture, lividomycin A can still bind to the antibiotic binding site of APH(2″)-Ia, albeit with lower affinity, explaining its lower phosphorylation rate by the enzyme. []

Properties

CAS Number

62639-89-8

Product Name

2-6-Capreomycin IA

IUPAC Name

[(Z)-[(3S,9S,12S,15S)-15-amino-9-(aminomethyl)-3-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-12-(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-6-ylidene]methyl]urea

Molecular Formula

C19H32N12O7

Molecular Weight

540.54

InChI

InChI=1S/C19H32N12O7/c20-3-9-14(34)28-10(5-26-19(23)38)15(35)31-12(8-1-2-24-18(22)30-8)17(37)25-4-7(21)13(33)29-11(6-32)16(36)27-9/h5,7-9,11-12,32H,1-4,6,20-21H2,(H,25,37)(H,27,36)(H,28,34)(H,29,33)(H,31,35)(H3,22,24,30)(H3,23,26,38)/b10-5-/t7-,8+,9-,11-,12-/m0/s1

SMILES

C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CN)CO)N)N

Synonyms

Cyclo[3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-amino-β-alanyl-L-seryl]; 1-De[(S)-3,6-diaminohexanoic acid]capreomycin IA ; 1,4,7,10,13-Pentaazacyclohexadecane Cy

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.